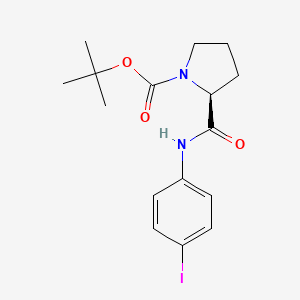

tert-Butyl (S)-2-((4-iodophenyl)carbamoyl)pyrrolidine-1-carboxylate

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 4-iodophenyl carbamoyl substituent. Its molecular formula is C₁₆H₂₀IN₂O₃, with a molecular weight of 430.25 g/mol. The (S)-configuration at the pyrrolidine ring and the iodine atom on the phenyl group make it a valuable intermediate in medicinal chemistry, particularly for synthesizing halogenated bioactive molecules or radiolabeled probes.

Properties

IUPAC Name |

tert-butyl (2S)-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-10-4-5-13(19)14(20)18-12-8-6-11(17)7-9-12/h6-9,13H,4-5,10H2,1-3H3,(H,18,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHCMQBVFFADKD-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-((4-iodophenyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable electrophile.

Introduction of Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.

Formation of tert-Butyl Ester: The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactors have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-((4-iodophenyl)carbamoyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (S)-2-((4-iodophenyl)carbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-((4-iodophenyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural differences and similarities with analogs:

Physicochemical Properties

- Melting Points : The hydroxyethyl analog (7e) has a high melting point (157–159°C) due to hydrogen bonding, whereas brominated or iodinated analogs likely have lower melting points due to halogen-induced steric effects .

- Solubility : Polar substituents (e.g., hydroxyethyl) improve aqueous solubility, while halogenated aryl groups enhance lipophilicity, favoring organic solvent systems .

- Stability : Iodine’s susceptibility to photodegradation necessitates dark storage for the target compound, whereas brominated analogs may exhibit better thermal stability .

Biological Activity

tert-Butyl (S)-2-((4-iodophenyl)carbamoyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presenting relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H21IN2O3

- Molecular Weight : 416.25 g/mol

- CAS Number : 329743-61-5

Research indicates that compounds similar to tert-butyl (S)-2-((4-iodophenyl)carbamoyl)pyrrolidine derivatives can act through multiple mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that related compounds may inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease pathology. For instance, a study demonstrated that a compound with structural similarities showed significant inhibition of β-secretase with an IC50 value of 15.4 nM and acetylcholinesterase with a Ki value of 0.17 μM .

- Anti-Amyloidogenesis : The ability to prevent amyloid beta peptide aggregation is critical for potential Alzheimer's treatments. In vitro studies have shown that certain pyrrolidine derivatives can reduce amyloid aggregation by up to 85% at concentrations around 100 μM .

- Neuroprotective Effects : In vivo models have indicated that these compounds may offer neuroprotective effects against cell death induced by amyloid beta aggregates, suggesting their potential utility in neurodegenerative disease therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Neuroprotective Study : A study assessed the neuroprotective effects of a related compound on astrocyte cells exposed to amyloid beta (Aβ) peptides. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α, suggesting that these compounds could mitigate inflammatory responses associated with neurodegenerative diseases .

- In Vivo Efficacy : In an animal model using scopolamine to induce Alzheimer-like symptoms, treatment with the compound led to decreased levels of Aβ peptides compared to control groups, although the effects were not statistically significant when compared to established treatments like galantamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.